6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine
Overview
Description
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine is a chemical compound with the empirical formula C7H6BrN3. It has a molecular weight of 212.05 . This compound is a solid and is often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine involves several steps. One method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The alkylation reaction on the imidazo[4,5-b]pyridine core is not selective and often results in different monoalkylated and polyalkylated products .Molecular Structure Analysis
The molecular structure of 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine was confirmed by various spectral data such as 1H NMR and 13C NMR . The structure was further confirmed by X-Ray diffraction and theoretical study using the DFT method .Chemical Reactions Analysis
The chemical reactions involving 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine are complex and often involve multiple steps. For example, the reaction of the compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Physical And Chemical Properties Analysis
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine is a solid with a melting point of 278-295 °C . It is highly soluble in water and other polar solvents .Mechanism of Action
While the specific mechanism of action of 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine is not mentioned in the sources, imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Imidazole derivatives, including 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine, have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research may focus on exploring these properties further and developing more efficient synthesis methods .
properties
IUPAC Name |
5-bromo-2-methyl-3H-imidazo[4,5-b]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-3-9-5-6(10-3)11-4(7)2-8-5/h2H,1H3,(H,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMMZMFQRGHMCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(N=C2N1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101264787 | |
Record name | 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101264787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine | |
CAS RN |
91225-42-2 | |
Record name | 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91225-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101264787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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